Allyloxy(nonafluoro)cyclopentane
Description
Contextualization within Modern Organofluorine Chemistry
Organofluorine chemistry, the study of carbon-fluorine bonds, has given rise to a vast array of compounds with profound impacts on materials science, pharmaceuticals, and agrochemicals. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Perfluorinated compounds (PFCs), where all hydrogen atoms are replaced by fluorine, exhibit exceptional chemical and thermal stability. wikipedia.org These characteristics are attributed to the high strength of the carbon-fluorine bond.
The field is continuously evolving, with researchers exploring the synthesis and application of increasingly complex fluorinated molecules. Allyloxy(nonafluoro)cyclopentane represents a strategic target within this landscape, combining a fully fluorinated cyclic core with a reactive allyl functional group.
Significance of Fluorinated Cyclic Ethers and their Derivatives
Fluorinated ethers, particularly cyclic variants, are a significant class of organofluorine compounds. acs.org Their inherent chemical inertness, a result of strong carbon-fluorine bonds, makes them suitable for a range of applications, including as heat transfer media and specialized solvents. acs.org The presence of the ether linkage can also impart desirable thermoplastic properties to fluoropolymers.
Recent research has highlighted the potential of fluorinated cyclic ethers as functional diluents in high-voltage lithium metal batteries. acs.orgresearchgate.net These compounds can enhance oxidative stability and contribute to the formation of a stable solid electrolyte interphase, a critical factor in battery performance. acs.orgresearchgate.net The development of new fluorinated ether derivatives is therefore a key area of investigation for next-generation energy storage solutions.
Rationale for Focused Academic Inquiry into this compound
The specific academic interest in this compound arises from the unique combination of its perfluorinated cyclopentane (B165970) ring and its allyloxy functional group. The nonafluorocyclopentane (B14754882) moiety is expected to confer properties typical of perfluorinated compounds, such as high thermal stability, chemical resistance, and a low surface energy.
The allyl group (CH₂=CHCH₂–), on the other hand, is a versatile functional handle that can participate in a wide range of chemical reactions. cymitquimica.com These include polymerization, addition reactions, and various cross-coupling strategies. The presence of this reactive site on a stable, fluorinated core opens up possibilities for the creation of novel fluorinated polymers and materials.
The focused inquiry into this compound is therefore driven by the potential to synthesize new materials that combine the durability and unique surface properties of a perfluorinated system with the processability and functionalization potential afforded by the allyl group. Research in this area could lead to the development of advanced coatings, membranes, and specialty polymers with tailored characteristics.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5-nonafluoro-5-prop-2-enoxycyclopentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F9O/c1-2-3-18-8(17)6(13,14)4(9,10)5(11,12)7(8,15)16/h2H,1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGYHRQDCGQPFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1(C(C(C(C1(F)F)(F)F)(F)F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Allyloxy Nonafluoro Cyclopentane and Analogous Structures
Strategies for Perfluorocyclopentane (B1670001) Ring Construction
The creation of a perfluorinated five-membered carbocycle is a foundational step in the synthesis of allyloxy(nonafluoro)cyclopentane. Various strategies have been developed to achieve this, ranging from direct fluorination to complex cyclization reactions.
Direct Fluorination Approaches and Methodological Refinements
Direct fluorination involves the substitution of hydrogen atoms with fluorine atoms on a pre-existing cyclopentane (B165970) ring. This method, while conceptually straightforward, presents challenges in controlling the high reactivity of elemental fluorine to avoid fragmentation of the carbon skeleton.
One of the prominent methods for direct fluorination is electrochemical fluorination (ECF) , also known as the Simons process. In this technique, a solution of the hydrocarbon in anhydrous hydrogen fluoride (B91410) is subjected to electrolysis. This process generates a highly fluorinated product. Refinements to this method focus on improving yield and minimizing byproducts through careful control of reaction conditions such as voltage, current density, and temperature.
Another approach is the use of high-valency metal fluorides, such as cobalt trifluoride (CoF₃). This method, often referred to as the Fowler process, involves passing the vapor of the hydrocarbon over a heated bed of the metal fluoride. The CoF₃ is reduced to CoF₂, and the hydrocarbon is fluorinated. The CoF₂ can then be regenerated by passing fluorine gas over it, making the process cyclical.
Aerosol direct fluorination is a more recent development that has shown success in the synthesis of perfluorinated compounds like perfluoroadamantane. dtic.mil This technique involves introducing the hydrocarbon as an aerosol into a stream of fluorine gas, which can lead to high yields and reduced fragmentation. dtic.mil Continuous flow processes for direct fluorination using fluorine gas have also been developed, offering a scalable and controlled method for producing fluorinated compounds. tib.eu
Cyclization Reactions for Fluorinated Carbocycles and Heterocycles
Cyclization reactions provide an alternative and often more controlled route to fluorinated carbocycles. These methods involve the formation of the ring from acyclic, fluorinated precursors.
One such strategy is the Nazarov cyclization , a 4π-electrocyclization of divinyl ketones. nih.gov By using fluorinated divinyl ketone precursors, it is possible to construct fluorinated cyclopentenones, which can then be further functionalized. The reaction is typically acid-catalyzed, and the presence of fluorine atoms can influence the electronics and reactivity of the system. nih.gov
Diels-Alder reactions, a type of [4+2] cycloaddition, can also be employed to form six-membered rings, which can then be transformed into five-membered rings through subsequent reactions. mdpi.com The use of fluorinated dienes or dienophiles allows for the direct incorporation of fluorine into the cyclic framework. mdpi.com
Furthermore, radical cyclizations have emerged as a powerful tool. For instance, the [3+2] cycloaddition of cyclopropyl (B3062369) ketones with radical-acceptor alkenes, catalyzed by a chiral titanium complex, can produce polysubstituted cyclopentanes. organic-chemistry.org Adapting such methods to fluorinated substrates could provide a stereoselective route to perfluorinated cyclopentane derivatives.
Transformations of Partially Fluorinated Cyclopentane Precursors
Building upon partially fluorinated cyclopentane scaffolds is another viable synthetic strategy. This approach allows for more precise control over the final structure.
Starting with commercially available or readily synthesized partially fluorinated cyclopentanes, further fluorination can be achieved using reagents like Selectfluor®. This electrophilic fluorinating agent can introduce fluorine atoms at specific positions, particularly alpha to a carbonyl group. sapub.org Research has shown the successful α-monofluorination of cyclic ketones using Selectfluor®. sapub.org
Another method involves the synthesis of fluorinated cyclopentanone (B42830) building blocks which can then be subjected to further transformations. rsc.org For example, diastereoselective reduction of a fluorinated cyclopentanone can yield a fluorinated alcohol, which can then be used in subsequent reactions to build more complex structures. rsc.org
Introduction of the Allyloxy Moiety
Once the perfluorocyclopentane ring is constructed, the next critical step is the introduction of the allyloxy group (-OCH₂CH=CH₂). This is typically achieved through etherification reactions.
Etherification Techniques for Fluorinated Alcohols and Halides
The classic Williamson ether synthesis is a widely used method for forming ethers. fluorine1.ru This reaction involves the reaction of an alkoxide with a primary alkyl halide. In the context of this compound, this could involve the reaction of a perfluorocyclopentoxide with an allyl halide (e.g., allyl bromide or chloride) or the reaction of allyl alcohol with a perfluorocyclopentyl halide. The reaction is typically carried out in the presence of a base to deprotonate the alcohol. fluorine1.ru
Recent advancements in etherification include the use of iron(III) triflate as a catalyst for the direct etherification of alcohols. acs.orgnih.gov This method can be used for the synthesis of both symmetrical and unsymmetrical ethers and has been shown to be effective even with challenging substrates. acs.orgnih.gov
Transetherification, the exchange of an alkoxy group, is another potential route. acs.org This can be catalyzed by various reagents and could be used to convert a different alkoxy-substituted perfluorocyclopentane into the desired allyloxy derivative.
Reaction of Allyl Alcohol with Fluorinated Intermediates
Direct reaction of allyl alcohol with a suitable fluorinated cyclopentane intermediate is a common strategy. wikipedia.org For instance, perfluorocyclopentene can react with allyl alcohol in the presence of a base to form an allyloxy-substituted partially fluorinated cyclopentane, which can then be further fluorinated.
Frustrated Lewis pairs have been shown to catalyze the allylation of various substrates with allyl alcohols. nih.gov This methodology could potentially be adapted for the reaction of allyl alcohol with a perfluorinated cyclopentane derivative.
The addition of alcohols to epoxides is another method for forming ether linkages. fluorine1.ru If a perfluorocyclopentyl epoxide could be synthesized, its reaction with allyl alcohol would yield the desired product. fluorine1.ru
Below is a table summarizing the key reaction types involved in the synthesis of this compound.
| Reaction Type | Description | Key Reagents/Conditions | Reference |
| Electrochemical Fluorination | Direct fluorination using electrolysis in anhydrous hydrogen fluoride. | Anhydrous HF, electric current | |
| Fowler Process | Fluorination using high-valency metal fluorides. | CoF₃, heat | |
| Aerosol Direct Fluorination | Reaction of an aerosolized hydrocarbon with fluorine gas. | Fluorine gas, aerosol generator | dtic.mil |
| Nazarov Cyclization | 4π-electrocyclization of divinyl ketones. | Acid catalyst | nih.gov |
| Williamson Ether Synthesis | Reaction of an alkoxide with an alkyl halide. | Base, allyl halide | fluorine1.ru |
| Iron-Catalyzed Etherification | Direct etherification of alcohols. | Fe(OTf)₃, NH₄Cl | acs.orgnih.gov |
| Reaction with Allyl Alcohol | Direct reaction of allyl alcohol with a fluorinated intermediate. | Base | wikipedia.org |
Stereocontrolled Introduction of the Allyloxy Group
The stereochemistry of the carbon atom to which the allyloxy group is attached is a critical aspect of the synthesis of this compound, particularly when the cyclopentane ring contains chiral centers. Achieving stereocontrol in the synthesis of fluorinated compounds is a significant challenge in organic chemistry.
The introduction of the allyloxy group onto the nonafluorocyclopentane (B14754882) ring typically proceeds via a nucleophilic substitution reaction, where an alkoxide attacks an electrophilic carbon. In the context of the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, the reaction proceeds via an S(_N)2 mechanism. This mechanism is characterized by the inversion of stereochemistry at the carbon center bearing the leaving group. libretexts.orglibretexts.org Therefore, if a stereochemically pure precursor, such as an enantiomerically enriched nonafluorocyclopentanol derivative with a suitable leaving group, is used, the resulting this compound would be formed with the opposite stereoconfiguration.
For secondary perfluorinated alcohols, achieving high stereoselectivity can be challenging due to potential side reactions. However, methods for the stereocontrolled synthesis of 2-fluorinated C-glycosides have been developed, demonstrating that high-yielding, α-selective processes are possible and can be independent of the configuration of the substituent at the C2 position. nih.gov Catalytic asymmetric methods, such as the defluorinative allylation of silyl (B83357) enol ethers, have also been reported to construct α-allyl ketones with excellent regio- and stereoselectivities. nih.govnih.govrsc.org These advanced catalytic systems often employ chiral ligands to create a chiral environment around the reactants, directing the approach of the nucleophile to one face of the electrophile. While not directly reported for this compound, these approaches provide a conceptual framework for developing stereocontrolled syntheses of this and related fluorinated ethers.
Multi-Step Synthesis Design and Optimization
Two primary strategies in multi-step synthesis are linear and convergent synthesis.
| Strategy | Description | Advantages | Disadvantages |
| Linear Synthesis | Sequential, step-by-step assembly of the target molecule. | Conceptually simple to plan. | Overall yield decreases significantly with each step. |
| Convergent Synthesis | Independent synthesis of key fragments, followed by their final assembly. | Higher overall yield, more efficient for complex molecules. | May require more complex planning and synthesis of individual fragments. |
The choice of catalyst is crucial for the efficient synthesis of this compound, particularly in the key etherification step. The Williamson ether synthesis, a common method for preparing ethers, involves the reaction of an alkoxide with an alkyl halide. libretexts.orglibretexts.orgfluorine1.ru While this reaction can sometimes proceed without a catalyst, the use of phase-transfer catalysts (PTCs) can significantly enhance the reaction rate and yield, especially when dealing with reactants that have low mutual solubility.
For the synthesis of fluorinated ethers, various catalytic systems have been explored. Tetraalkylammonium salts, such as tetrabutylammonium (B224687) hydrogen sulfate (B86663) (Bu(_4)NHSO(_4)), are effective PTCs in the O-allylation of diols. mdpi.com In the context of fluorinated compounds, catalyst screening is essential to identify the most effective system. For instance, in the catalytic asymmetric defluorinative allylation of silyl enol ethers, a screening of various chiral Lewis bases identified (DHQD)(_2)PHAL as the optimal catalyst. nih.gov
The development of new catalysts is an active area of research. For example, manganese complexes with diacyl peroxides have been shown to catalyze the C-H functionalization of imidazole (B134444) N-oxides. acs.org While not a direct etherification, this demonstrates the potential of developing novel catalytic systems for reactions involving fluorinated compounds.
| Catalyst Type | Example | Application |
| Phase-Transfer Catalyst | Tetrabutylammonium hydrogen sulfate | Williamson ether synthesis |
| Chiral Lewis Base | (DHQD)(_2)PHAL | Asymmetric allylation |
| Transition Metal Complex | Manganese(II) acetate | C-H functionalization |
Optimizing reaction conditions is a critical step in maximizing the yield and purity of the desired product while minimizing side reactions. Key parameters that are typically optimized include temperature, solvent, reaction time, and the nature of the base used.
In the Williamson ether synthesis of fluorinated ethers, the choice of solvent and base is particularly important. numberanalytics.com Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the alkoxide anion. numberanalytics.com Strong bases such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) are commonly used to deprotonate the alcohol to form the alkoxide. fluorine1.ru
A review of the synthesis of fluorinated ethers highlights various conditions that have been employed. For example, the reaction of polyfluoroalkanol alcoholates with allyl halides has been carried out in an anhydrous solvent with heating. fluorine1.ru In some cases, the reaction can be performed under non-catalytic, solvent-free conditions, which offers a more sustainable and environmentally friendly approach. mdpi.com
The optimization process often involves a systematic study of different parameters. For instance, in the synthesis of 4-allyloxybutan-1-ol, various tetraalkylammonium salts were screened as phase-transfer catalysts, and the effect of the concentration of the aqueous sodium hydroxide solution was investigated. mdpi.com Such systematic optimization is essential to develop a robust and high-yielding synthesis for this compound.
| Parameter | General Trend/Observation |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) often enhance reaction rates in Williamson ether synthesis. numberanalytics.com |
| Base | Strong bases (e.g., NaH, KOH) are typically used to generate the alkoxide. fluorine1.ru |
| Temperature | Higher temperatures can increase reaction rates but may also lead to side reactions. |
| Catalyst | Phase-transfer catalysts can improve yields in heterogeneous reaction mixtures. mdpi.com |
Reactivity and Transformational Chemistry of Allyloxy Nonafluoro Cyclopentane
Reactions Involving the Allyloxy Olefinic Moiety
The carbon-carbon double bond in the allyloxy group is the primary site of reactivity, enabling a variety of transformations to create new and complex fluorinated molecules.
Olefin Metathesis Reactions (Cross-Metathesis, Ring-Closing Metathesis) with Fluorinated Substrates
Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds, involving the redistribution of alkene fragments. wikipedia.org This reaction is catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. wikipedia.org In the context of allyloxy(nonafluoro)cyclopentane, cross-metathesis (CM) with other fluorinated olefins can lead to the synthesis of novel, highly functionalized fluorinated ethers.
The general reactivity of alkenes in cross-metathesis is categorized based on their tendency to homodimerize. beilstein-journals.org Allyl ethers are known to participate in these transformations. beilstein-journals.org While specific studies on this compound are not extensively detailed in the provided search results, the behavior of other fluorinated allyl ethers in metathesis reactions provides valuable insight. For instance, the cross-metathesis of divinylated isoxazolines with a long-chain perfluorinated allyloxy compound, 8-(allyloxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane, has been successfully demonstrated using a Hoveyda-Grubbs second-generation catalyst (HG-2). beilstein-journals.org This suggests that this compound would be a viable substrate for similar transformations.
Ring-closing metathesis (RCM) is another key application of this chemistry. nih.gov While RCM is an intramolecular reaction requiring a diene, the principles of catalyst activity and substrate compatibility are shared with CM. The development of catalysts with high activity and functional group tolerance, such as the second-generation Grubbs and Hoveyda catalysts, has been crucial for the success of these reactions, even in the presence of potentially coordinating ether linkages. nih.govlibretexts.org
Table 1: Representative Olefin Metathesis Reactions with Fluorinated Allyl Ethers
| Catalyst | Reaction Type | Substrates | Key Findings |
| Hoveyda-Grubbs 2nd Gen. | Cross-Metathesis | Divinylated isoxazoline (B3343090) and a perfluorinated allyloxyalkane | Successful formation of the cross-metathesis product, demonstrating the viability of metathesis with fluorinated allyl ethers. beilstein-journals.org |
| Grubbs Catalysts | General Olefin Metathesis | Various olefins | High functional group tolerance, enabling reactions with substrates containing ether linkages. libretexts.org |
| Schrock Catalysts | General Olefin Metathesis | Various olefins | High efficiency, particularly for sterically hindered substrates. libretexts.org |
Free Radical Addition Reactions and Polymerization Potential
The allyl group of this compound is susceptible to free radical addition reactions. cymitquimica.com These reactions are typically initiated by heat or UV light, which generates a radical species that can then add across the double bond. youtube.comyoutube.com For instance, the free radical addition of thiols to allyl ethers is a well-established method for the synthesis of thioethers. Similarly, radical halogenation can occur at the allylic position. libretexts.org
The presence of the perfluorinated cyclopentane (B165970) ring can influence the reactivity and stability of the resulting radicals. The strong electron-withdrawing nature of the perfluoroalkyl group can affect the regioselectivity of the addition and the properties of any resulting polymers.
The polymerization of fluorinated allyl ethers can lead to the formation of polymers with unique properties, such as chemical resistance and thermal stability, conferred by the fluorinated segments. wikipedia.org While specific polymerization studies of this compound were not found, the general principles of radical polymerization of allyl monomers would apply. The process involves initiation, propagation, and termination steps. youtube.comucsb.edu The resulting polymers would have a polyether backbone with pendant nonafluorocyclopentane (B14754882) groups. Such materials could find applications in areas requiring chemically resistant coatings or low surface energy materials. wa.gov A patent describes the synthesis of various perfluorinated allyl ethers for use in polymer synthesis. google.com
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)
Cycloaddition reactions are another important class of transformations for the allyl group. youtube.com In a 1,3-dipolar cycloaddition, a 1,3-dipole reacts with a dipolarophile (in this case, the allyl group) to form a five-membered heterocyclic ring. A notable example is the reaction of nitrile oxides with alkenes to form isoxazolines. beilstein-journals.org
The functionalization of norbornadiene through a nitrile oxide 1,3-dipolar cycloaddition has been reported, indicating that this type of reaction is compatible with complex molecular scaffolds. beilstein-journals.org The electronic properties of the allyl group in this compound, influenced by the electron-withdrawing perfluorinated ring, would play a significant role in the rate and regioselectivity of such cycloadditions. The frontier molecular orbital (FMO) theory is often used to predict the outcomes of these reactions. youtube.com
Isomerization and Rearrangement Processes
Allyl ethers can undergo isomerization reactions, typically catalyzed by transition metals, to form the corresponding vinyl ethers. This transformation is of synthetic interest as it converts a relatively stable allyl ether into a more reactive enol ether functionality. Fluorinated enol ethers are valuable synthetic intermediates. rsc.org
Rearrangement reactions, such as the vinylcyclopropane-cyclopentene rearrangement, demonstrate the utility of vinyl groups in ring-expansion chemistry. wikipedia.org While not directly applicable to the starting material, if this compound were incorporated into a vinylcyclopropane (B126155) structure, it could participate in such rearrangements, leading to the formation of functionalized cyclopentenes.
Reactivity of the Nonafluorocyclopentane Core
The perfluorinated ring of this compound is characterized by its exceptional stability and inertness.
Stability and Chemical Resistance of the Perfluorinated Cyclic Ether Linkage
Perfluorinated compounds, including perfluoroethers, are known for their remarkable chemical and thermal stability. nih.gov This is due to the high strength of the carbon-fluorine bond. wa.gov These compounds are generally resistant to attack by acids, oxidizing agents, and hydrolysis at temperatures below 500 °C. nih.gov The ether linkage within a perfluorinated structure also exhibits high stability. wikipedia.org
This inherent stability makes the nonafluorocyclopentane moiety a robust component of the molecule, capable of withstanding a wide range of reaction conditions used to modify the allyloxy group. This property is advantageous for the synthesis of complex fluorinated molecules where the perfluorinated ring is intended to remain intact. Materials incorporating perfluoroether structures, such as perfluoroalkoxy alkanes (PFA) and perfluoropolyethers (PFPE), are noted for their chemical inertness and are used in applications requiring resistance to aggressive chemicals and high temperatures. wikipedia.orgelveflow.com
Investigation of Potential Nucleophilic Substitution or Cleavage Reactions on the Fluorinated Ring
The reactivity of this compound is significantly influenced by the heavily fluorinated cyclopentane ring. The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering the nonafluorocyclopentyl group exceptionally stable and generally resistant to nucleophilic substitution. Nucleophilic attack directly on a carbon atom of the perfluorinated ring, which would displace a fluoride (B91410) ion, is energetically unfavorable because the fluoride ion is a poor leaving group. nih.gov
The primary site of reactivity for cleavage reactions is the ether linkage. Ethers are typically cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). openstax.orgyoutube.com The reaction proceeds via protonation of the ether oxygen, which creates a better leaving group. masterorganicchemistry.com Following protonation, the reaction can follow either an SN1 or SN2 pathway. openstax.orgyoutube.com
Protonation: The first step is the protonation of the ether oxygen by a strong acid.
Cleavage:
SN1 Pathway: If a stable carbocation can be formed, the reaction proceeds via an SN1 mechanism. In the case of this compound, cleavage of the C-O bond to the allyl group would form a resonance-stabilized allylic carbocation, making this pathway plausible. openstax.orglibretexts.org
SN2 Pathway: A nucleophile (e.g., Br⁻ or I⁻) attacks the less sterically hindered carbon adjacent to the ether oxygen. openstax.org Given the significant steric bulk of the nonafluorocyclopentyl group, nucleophilic attack would preferentially occur at the allylic carbon.
In either scenario, cleavage is overwhelmingly favored to occur at the allyl-oxygen bond rather than the cyclopentyl-oxygen bond. Nucleophilic attack on the carbon of the perfluorinated ring is disfavored due to the strong C-F bonds and the powerful electron-withdrawing inductive effect of the nine fluorine atoms, which deactivates the adjacent carbon for an SN2 attack and destabilizes any potential carbocation formation for an SN1 pathway. This is analogous to the cleavage of aryl alkyl ethers, which invariably yield a phenol (B47542) and an alkyl halide because the bond between the oxygen and the aromatic ring carbon is stronger and resistant to cleavage. libretexts.org
Ring-Opening Reactions of Fluorinated Cyclic Ethers
While this compound is a perfluorinated cycloalkane derivative rather than a cyclic ether, the principles governing the stability and ring-opening of fluorinated cyclic structures are relevant to understanding the robustness of its nonafluorocyclopentane moiety.
The ring-opening of cyclic ethers is largely driven by ring strain. researchgate.net Three- and four-membered rings, such as epoxides and oxetanes, possess significant angle strain and are thus more susceptible to ring-opening reactions. researchgate.net In contrast, five- and six-membered rings like tetrahydrofuran (B95107) (THF) and tetrahydropyran (B127337) have considerably less ring strain and are much more stable and resistant to opening. researchgate.netresearchgate.net The cyclopentane ring, in particular, is known for its inherent stability. osti.gov
The introduction of fluorine atoms further enhances the stability of the cyclic structure. Perfluorination strengthens the carbon-carbon bonds of the ring skeleton, making ring-opening reactions highly challenging. Such reactions typically require harsh conditions, such as high temperatures or the use of potent Lewis acids, to activate the C-O or C-C bonds for cleavage. researchgate.netnih.gov For instance, the ring-opening of highly fluorinated cyclopropanes with halogens requires temperatures between 150-240 °C to yield 1,3-dihalopolyfluoropropanes. nih.gov
Given the low intrinsic strain of a five-membered ring and the exceptional strength imparted by the nine C-F bonds, the nonafluorocyclopentane ring in this compound is exceptionally stable. Ring-opening of this moiety is not an anticipated reaction under standard synthetic conditions.
Mechanistic Studies and Reaction Pathway Elucidation
Kinetic and Thermodynamic Investigations of Key Transformations
Specific kinetic and thermodynamic data for this compound are not widely available. However, data from related compounds and general principles of physical organic chemistry allow for the elucidation of its likely reaction thermodynamics. The thermodynamic stability of the perfluorocyclopentane (B1670001) structure can be inferred from data on its parent compound, nonafluorocyclopentane. Thermodynamic studies on cyclopentane and its derivatives have been used to verify concepts such as pseudorotation in five-membered ring systems. osti.gov
The enthalpy of vaporization provides insight into the intermolecular forces and thermal properties of a compound. The NIST Chemistry WebBook provides data for nonafluorocyclopentane, which serves as a reasonable proxy for the thermodynamic properties of the perfluorinated ring system. nist.gov
Interactive Table: Thermodynamic Data for Nonafluorocyclopentane
Below is a table showing the enthalpy of vaporization for nonafluorocyclopentane. You can sort the data by clicking on the headers.
| Quantity | Value | Units | Temperature (K) | Reference |
| Enthalpy of Vaporization | 29.4 | kJ/mol | N/A | Barber and Cady, 1956 nist.gov |
| Enthalpy of Vaporization | 29.6 | kJ/mol | 304.15 | Stephenson and Malanowski, 1987 nist.gov |
The high degree of fluorination generally leads to increased thermal stability. From a kinetic standpoint, ether cleavage reactions involving substrates that can form stable carbocations, such as those with tertiary, benzylic, or allylic groups, tend to proceed faster via SN1 or E1 mechanisms. openstax.org Therefore, the key transformation of ether cleavage in this compound would be kinetically favored to proceed through an allylic carbocation intermediate.
Stereochemical Control and Diastereoselectivity in Reactions
The stereochemistry of the nonafluorocyclopentane ring plays a critical role in directing the outcomes of any potential reactions. The cyclopentane ring exists in a puckered, non-planar conformation, and the presence of nine fluorine atoms and a bulky allyloxy group creates distinct steric environments.
Any reaction occurring at the cyclopentane ring would be subject to significant stereochemical control. The approach of a reagent would be dictated by steric hindrance, with the fluorine atoms acting as a shield for the carbon backbone. researchgate.net For a hypothetical nucleophilic substitution reaction, the nucleophile would be forced to approach from the least hindered face of the ring, leading to a high degree of diastereoselectivity. If such a reaction were to proceed via an SN2 mechanism, it would result in an inversion of the configuration at the reacting carbon center. nih.gov
The stereochemical outcome of reactions involving the allyl group is less influenced by the distant fluorinated ring, but the ring's steric bulk could still play a minor role in orienting the molecule during transition states. The primary factors controlling stereoselectivity in reactions at the allyl group would be the nature of the reagent and the reaction conditions.
Role of Fluorine in Modulating Reactivity and Selectivity
Electronic Effects: Fluorine is the most electronegative element, and its presence induces a strong electron-withdrawing effect (–I effect) that polarizes the C-F bonds and significantly lowers the electron density of the entire cyclopentane ring. nih.gov This inductive effect makes the ether oxygen less basic and more difficult to protonate compared to non-fluorinated analogues. It also destabilizes any positive charge development on the ring, effectively shutting down SN1-type reactions at the ring carbons. While this electron deficiency could theoretically make the ring susceptible to nucleophilic attack, this is counteracted by the strength of the C-F bond and the poor leaving group ability of fluoride. nih.gov
Steric Effects: The van der Waals radius of a fluorine atom (1.47 Å) is larger than that of hydrogen (1.20 Å). nih.gov The collective steric bulk of nine fluorine atoms creates a robust "fluorine shield" around the carbon skeleton. This shield sterically hinders the approach of reagents to the cyclopentane ring, further reducing its reactivity. researchgate.net
Modulation of Selectivity: The combination of these effects dictates the selectivity of reactions. In the case of acid-catalyzed ether cleavage, the electronic effects strengthen the cyclopentyl-oxygen bond while the allyl-oxygen bond remains comparatively reactive. This, combined with the steric hindrance around the ring, ensures that cleavage occurs selectively at the C-O bond of the allyl group. openstax.orglibretexts.org Therefore, fluorine's role is to deactivate the perfluorinated portion of the molecule and direct chemical transformations to the non-fluorinated allyloxy group.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy
High-field NMR spectroscopy is the most powerful tool for the structural determination of Allyloxy(nonafluoro)cyclopentane in solution. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted analysis.
¹⁹F NMR is particularly informative for fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion, which minimizes signal overlap. In the nonafluorocyclopentane (B14754882) moiety, the fluorine atoms are expected to exist in multiple chemical environments, leading to a complex but interpretable spectrum. The fluorine atom attached to the same carbon as the allyloxy group (C-1) is expected to be significantly different from the others. The remaining eight fluorine atoms on the four CF₂ groups would likely appear as four distinct pairs of geminal fluorines, each giving rise to an AX spin system (a pair of doublets), further complicated by coupling to neighboring fluorines.
Hypothetical ¹⁹F NMR Data for this compound
| Fluorine Atom(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F (on C-1) | -130 to -150 | Multiplet | |
| 4 x CF₂ groups | -120 to -140 | Multiple doublets of multiplets | ²JFF ≈ 250-280 Hz, ³JFF ≈ 5-20 Hz |
Note: Chemical shifts are referenced to CFCl₃. The exact values are highly dependent on the solvent and the stereochemistry of the molecule.
¹H and ¹³C NMR are essential for characterizing the allyloxy portion of the molecule. The protons of the allyl group would exhibit characteristic chemical shifts and coupling patterns. The methylene (B1212753) protons adjacent to the oxygen atom are expected to be deshielded, as are the vinylic protons.
The ¹³C NMR spectrum will show distinct signals for the three carbons of the allyl group and the five carbons of the perfluorinated cyclopentane (B165970) ring. The carbon atoms of the cyclopentane ring will exhibit large one-bond and two-bond carbon-fluorine couplings (¹JCF and ²JCF), which can be complex to interpret but provide definitive evidence of fluorine substitution.
Hypothetical ¹H and ¹³C NMR Data for the Allyloxy Group
| Atom | Spectrum | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -O-CH₂ -CH=CH₂ | ¹H | 4.3 - 4.6 | Doublet of triplets | ³JHH ≈ 5 Hz, ⁴JHH ≈ 1.5 Hz |
| -O-CH₂-CH =CH₂ | ¹H | 5.9 - 6.1 | Multiplet | ³JHH(trans) ≈ 17 Hz, ³JHH(cis) ≈ 10 Hz, ³JHH ≈ 5 Hz |
| -O-CH₂-CH=CH₂ | ¹H | 5.2 - 5.5 | Multiplet | ³JHH(trans) ≈ 17 Hz, ³JHH(cis) ≈ 10 Hz, ²JHH ≈ 2 Hz |
| -O-C H₂- | ¹³C | 70 - 75 | Triplet (due to ¹JCH) | |
| -O-CH₂-C H= | ¹³C | 130 - 135 | Doublet (due to ¹JCH) | |
| -O-CH₂-CH=C H₂ | ¹³C | 118 - 122 | Triplet (due to ¹JCH) |
To definitively assign all the ¹H, ¹³C, and ¹⁹F signals and establish the connectivity of the molecule, a suite of 2D NMR experiments is indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling network within the allyl group, showing correlations between the -OCH₂- protons and the -CH= proton, and between the -CH= proton and the =CH₂ protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link each proton signal of the allyl group to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between ¹H and ¹³C nuclei. Crucially, it would show a correlation from the -OCH₂- protons to the C-1 carbon of the nonafluorocyclopentane ring, confirming the ether linkage. It would also show correlations within the allyl group, further solidifying its structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
HRMS is a critical tool for confirming the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion. The expected exact mass can be calculated and compared to the experimental value, typically with an accuracy of less than 5 ppm.
Electron ionization (EI) or chemical ionization (CI) techniques would likely induce fragmentation of the molecule. The fragmentation pattern provides valuable structural information. Key expected fragmentation pathways include:
Loss of the allyl group (•C₃H₅) to give a [M - 41]⁺ fragment.
Cleavage of the C-O bond to generate a nonafluorocyclopentyloxy radical and an allyl cation, or vice versa.
Fragmentation of the perfluorocyclopentane (B1670001) ring, leading to the loss of CF₂, C₂F₄, or other fluorocarbon fragments.
Hypothetical HRMS Data for this compound (C₈H₅F₉O)
| Ion | Calculated m/z | Description |
| [M]⁺ | 320.0198 | Molecular Ion |
| [M - C₃H₅]⁺ | 279.9884 | Loss of allyl radical |
| [C₅F₉]⁺ | 244.9856 | Nonafluorocyclopentyl cation |
| [C₃H₅]⁺ | 41.0391 | Allyl cation |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorptions corresponding to the C-F bonds of the perfluorinated ring, typically in the 1100-1350 cm⁻¹ region. The C-O-C ether linkage would also have a characteristic stretching vibration. The allyl group would be identified by its C=C stretching vibration and the vinylic and aliphatic C-H stretching and bending modes.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=C stretch of the allyl group is often strong in the Raman spectrum.
Hypothetical Vibrational Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080 - 3100 | Medium | =C-H stretch (vinylic) |
| 2850 - 2950 | Medium | -C-H stretch (aliphatic) |
| 1645 | Medium | C=C stretch (alkene) |
| 1100 - 1350 | Very Strong | C-F stretches |
| 1050 - 1150 | Strong | C-O-C stretch (ether) |
X-ray Crystallography for Definitive Solid-State Structural Elucidation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemical configuration.
As of the latest available scientific literature, a definitive single-crystal X-ray crystallographic analysis for this compound has not been reported. Consequently, detailed crystallographic data, such as unit cell parameters, space group, and precise atomic coordinates for this specific molecule in its solid state, are not publicly available. The compound's physical state at standard temperature and pressure (typically a liquid due to the ether linkage and allyl group) may present challenges for the crystal growth necessary for this analytical method. Future research may involve the synthesis of derivatives or co-crystallization agents to facilitate the growth of single crystals suitable for X-ray diffraction analysis, which would provide invaluable, unambiguous insight into its solid-state conformation.
Chromatographic Techniques (GC, HPLC) for Purity Assessment and Isomer Separation
Chromatographic methods are indispensable for verifying the purity of this compound and for the separation of any isomers that may form during its synthesis. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the principal techniques employed for these purposes.
Gas Chromatography (GC): GC is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase within a capillary column and a mobile gaseous phase. While specific, detailed application notes or research articles outlining the precise GC conditions for this compound are not extensively published, analysis would typically be performed using a non-polar or medium-polarity capillary column. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would serve as the detector, with the latter (GC-MS) providing both retention time data for purity assessment and mass spectra for structural confirmation.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate, identify, and quantify components in a mixture. For fluorinated ethers, Reversed-Phase HPLC (RP-HPLC) is a common approach. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase.
Detailed, peer-reviewed studies specifying HPLC methods for the routine analysis or isomer separation of this compound are not readily found in the public domain. However, a hypothetical method could be developed to assess its purity. The table below outlines a potential starting point for method development, based on common practices for similar fluorinated compounds.
| Parameter | Gas Chromatography (GC) - Representative Conditions | High-Performance Liquid Chromatography (HPLC) - Representative Conditions |
| Column | 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent) | C18 (Octadecylsilane), 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase / Carrier Gas | Helium or Hydrogen | Isocratic or Gradient; Acetonitrile/Water mixture |
| Flow Rate | 1-2 mL/min | 1.0 mL/min |
| Injector Temperature | 250 °C | N/A |
| Oven Temperature Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min | N/A |
| Column Temperature | See Oven Program | 30 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | UV Detector (at a low wavelength, e.g., 210 nm) or ELSD |
| Expected Outcome | A primary peak corresponding to this compound, with purity calculated from the relative peak area. | A distinct peak for the compound, allowing for purity determination via peak area analysis against standards. |
Computational and Theoretical Studies on Allyloxy Nonafluoro Cyclopentane
Quantum Chemical Calculations
The electronic structure of Allyloxy(nonafluoro)cyclopentane is dominated by the strong inductive effects of the nine fluorine atoms. Fluorine's high electronegativity causes a significant withdrawal of electron density from the cyclopentane (B165970) ring, making the carbon atoms of the ring electron-deficient. This effect propagates through the ether oxygen to the allyl group.
A bonding analysis reveals a molecule with distinct electronic regions:
The Perfluorinated Ring: The C-F bonds are highly polarized, short, and strong. The C-C bonds within the ring are weakened by the repulsion between the electron-rich fluorine atoms and the strain inherent in the five-membered ring.
The Ether Linkage: The C-O-C linkage is influenced by the electron-withdrawing nonafluorocyclopentyl group, which reduces the electron density on the oxygen atom compared to a typical dialkyl ether. This decreases the oxygen's basicity and nucleophilicity.
The Allyl Group: The π-system of the C=C double bond is also affected by the inductive pull of the fluorinated moiety, slightly reducing its electron density and influencing its reactivity towards electrophiles.
Detailed calculations would allow for the precise quantification of bond lengths, bond angles, and partial atomic charges, as illustrated in the hypothetical data below.
Interactive Table 1: Predicted Bond Lengths and Angles for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-F (average) | 1.34 Å |
| Bond Length | C-C (ring, average) | 1.56 Å |
| Bond Length | C-O (ether) | 1.40 Å |
| Bond Length | C=C (allyl) | 1.33 Å |
| Bond Angle | F-C-F | 108.5° |
| Bond Angle | C-O-C | 112.0° |
Note: These values are illustrative and represent typical data obtained from DFT calculations on similar fluorinated ether structures.
Molecular Orbital (MO) theory describes bonding in terms of delocalized orbitals that extend over the entire molecule. libretexts.orglibretexts.org For this compound, the most important orbitals for reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org
The reactivity of the allyl group is a central feature. In a simple allyl system, three p-orbitals combine to form three π-molecular orbitals: a bonding (π₁), a non-bonding (π₂), and an antibonding (π₃) orbital. youtube.commasterorganicchemistry.comchadsprep.com In the neutral allyl group, the HOMO is the non-bonding π₂ orbital, and the LUMO is the antibonding π₃ orbital. chadsprep.com
For this compound, the FMOs are significantly perturbed:
HOMO: The HOMO is expected to be centered on the allyl group's C=C π-bond. However, its energy is substantially lowered due to the strong electron-withdrawing nature of the attached nonafluorocyclopentyl ether group. This indicates a lower propensity to donate electrons in reactions with electrophiles.
LUMO: The LUMO is also associated with the allyl group (the π* orbital). Its energy is similarly lowered, making the molecule a better electron acceptor than a non-fluorinated analogue.
FMO analysis predicts that the reduced energy gap between the HOMO and LUMO, compared to non-fluorinated ethers, could lead to unique photochemical properties. The theory is crucial for predicting the outcomes of pericyclic reactions, should the allyl group participate in such transformations. wikipedia.orgimperial.ac.uk
Conformational Analysis and Ring Dynamics of the Cyclopentane System
Unlike the planar representation often used in 2D drawings, the cyclopentane ring is not flat. To alleviate torsional strain from eclipsed C-H (or C-F) bonds, it adopts puckered conformations. libretexts.orglibretexts.orgopenstax.orglumenlearning.com The two most common conformations are the "envelope," where one carbon atom is out of the plane of the other four, and the "half-chair," where two adjacent atoms are displaced in opposite directions from the plane of the other three. scribd.com
These conformations are in rapid dynamic equilibrium through a process called pseudorotation, where the pucker appears to rotate around the ring with a very low energy barrier. scribd.com In this compound, this dynamic process is more complex:
The large and sterically demanding allyloxy group and the nine fluorine atoms introduce significant steric hindrance.
The conformation that places the bulky allyloxy group in a pseudo-equatorial position to minimize steric clashes with the fluorine atoms on the ring would be heavily favored.
The barrier to pseudorotation is likely higher than in unsubstituted cyclopentane due to the need to move the bulky substituents past one another.
Computational modeling can map the potential energy surface of the ring, identifying the most stable conformer and the energy barriers between different puckered forms.
Interactive Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Allyloxy Group Position | Relative Energy (kJ/mol) | Population at 298 K |
| Envelope-1 | Equatorial | 0 (most stable) | ~95% |
| Half-Chair-1 | Equatorial | 1.5 | ~4% |
| Envelope-2 | Axial | 10.0 | <1% |
| Half-Chair-2 | Axial | 11.2 | <1% |
Note: Data is illustrative, based on the principles of steric hindrance in substituted cyclopentane systems.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are highly effective at predicting spectroscopic data, which can aid in the identification and characterization of novel compounds. rsc.org
NMR Chemical Shifts: Quantum mechanical calculations can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts with considerable accuracy. idc-online.comnih.gov For this compound:
¹H NMR: The spectrum would be simple, showing signals for the three distinct types of protons on the allyl group. The chemical shifts would be influenced by the electronegative oxygen and the distant fluorinated ring.
¹³C NMR: Signals would appear for the allyl carbons and the carbons of the perfluorinated ring. The latter would be significantly shifted and show complex splitting due to C-F coupling.
¹⁹F NMR: This would be the most complex and informative spectrum. Due to the puckered nature of the ring, not all fluorine atoms are chemically equivalent, leading to multiple signals. Large fluorine-fluorine (F-F) coupling constants would result in highly complex splitting patterns, providing a unique fingerprint for the molecule. The prediction of such spectra is a key application of computational chemistry in fluorinated systems. uni-muenchen.de
Vibrational Frequencies: Calculation of the vibrational modes corresponds to the prediction of an infrared (IR) spectrum. Key predicted frequencies would include:
Strong C-F stretching vibrations (typically 1100-1400 cm⁻¹).
C=C stretching of the allyl group (~1650 cm⁻¹).
C-O-C ether stretching vibrations (~1150 cm⁻¹).
Interactive Table 3: Predicted Key Spectroscopic Data for this compound
| Spectrum | Nucleus/Group | Predicted Chemical Shift / Frequency | Notes |
| ¹H NMR | =CH₂ | 5.2-5.4 ppm | |
| ¹H NMR | -CH= | 5.9-6.1 ppm | |
| ¹H NMR | -O-CH₂- | 4.1-4.3 ppm | Deshielded by oxygen |
| ¹³C NMR | C=C | 118 & 134 ppm | |
| ¹³C NMR | C-F (ring) | 110-125 ppm | Complex splitting due to ¹JCF and ²JCF |
| ¹⁹F NMR | Ring Fluorines | -120 to -140 ppm | Multiple complex multiplets expected |
| IR | C-F Stretch | 1100-1400 cm⁻¹ | Strong, broad absorption band |
| IR | C=C Stretch | ~1650 cm⁻¹ | Medium intensity |
Note: Predicted values are based on typical ranges for the functional groups present and DFT calculation principles.
Reaction Mechanism Elucidation via Transition State Modeling
A primary application of computational chemistry is to map out the potential energy surface of a chemical reaction. This involves locating the structures and energies of reactants, products, intermediates, and, most importantly, transition states. doi.org By identifying the transition state—the highest energy point along the reaction coordinate—the activation energy can be calculated, providing a measure of the reaction rate.
For this compound, a relevant reaction to model would be the radical addition to the allyl double bond, a key step in many polymerization or modification reactions. frontiersin.org Another important process is hydrogen abstraction from the allyl group by radicals like the hydroxyl radical (•OH), which is significant in atmospheric and combustion chemistry. researchgate.net
Modeling would involve:
Optimizing the geometries of the reactants (e.g., this compound and •OH).
Locating the transition state structure for hydrogen abstraction.
Calculating the activation energy (Ea).
Studies on similar allyl ether systems have shown that the presence of the ether oxygen can influence the stability of the resulting radical and thus the activation energy of the reaction. frontiersin.org The strong electron-withdrawing fluorinated ring in this case would likely destabilize a radical formed on the adjacent carbon, potentially increasing the activation energy for hydrogen abstraction compared to non-fluorinated analogues.
Structure-Reactivity Relationship (SAR) Prediction in Fluorinated Frameworks
By systematically modifying the structure of a molecule in silico and calculating its properties, a Structure-Reactivity Relationship (SAR) can be developed. For fluorinated frameworks, this is particularly valuable for tuning properties like chemical stability, lipophilicity, and metabolic stability in fields like materials science and medicinal chemistry.
For this compound, computational SAR studies could explore:
Effect of Fluorination Pattern: How does changing the number or position of fluorine atoms on the cyclopentane ring affect the reactivity of the allyl group?
Ether Linkage Modification: How would replacing the oxygen atom with sulfur or nitrogen alter the electronic properties and stability of the molecule?
Reactivity of the Allyl Group: The highly fluorinated ring deactivates the double bond towards electrophilic attack. FMO analysis can quantify this effect and predict how the molecule would react with a panel of different reagents compared to its non-fluorinated counterpart. Conversely, the electron-poor nature of the double bond might make it more susceptible to nucleophilic attack, a common reactivity pattern in highly fluorinated alkenes.
These predictive models provide a rational basis for designing new molecules with desired properties, guiding experimental efforts and accelerating the discovery process.
Exploration of Specialized Non Biological Applications
Role as an Advanced Synthetic Intermediate in Fluoromaterials Science
Allyloxy(nonafluoro)cyclopentane serves as a valuable, though highly specialized, intermediate in the field of fluoromaterials science. Its unique structure, combining a reactive allyl group with a stable, highly fluorinated cyclopentane (B165970) ring, allows for its incorporation into a variety of polymer and surface architectures.
Precursor for Fluoropolymers and Copolymers
The presence of the allyl group in this compound enables it to act as a monomer in polymerization reactions. This functionality allows for the creation of novel fluoropolymers and copolymers with tailored properties. The general synthesis of allyl ethers involves the reaction of an alcohol with an allyl halide, such as allyl bromide, often in the presence of a base like potassium hydroxide (B78521). ias.ac.in This fundamental reaction principle can be applied to produce this compound, which can then undergo polymerization.
The incorporation of the perfluorocyclopentyl moiety into a polymer backbone can significantly influence the material's properties. Fluorinated side chains are known to impact characteristics such as dielectric constant and thermal stability. For instance, the introduction of perfluorononenyl pendant groups into poly(ether ether ketone) (PEEK) has been shown to lower the dielectric constant and dielectric loss while maintaining good thermal stability. researchgate.net While direct research on polymers derived from this compound is limited, the principles observed with similar fluorinated pendant groups suggest its potential for creating polymers with desirable electronic and thermal properties.
Building Block for Functionalized Surfaces and Coatings
The reactive nature of the allyl group also makes this compound a candidate for the functionalization of surfaces and the creation of specialized coatings. Allyl groups can participate in various surface modification reactions, allowing the perfluorocyclopentyl group to be tethered to different substrates. This can impart properties such as hydrophobicity, oleophobicity, and chemical resistance to the modified surface.
Allyl ethers are recognized as common protecting groups for alcohols in organic synthesis due to their relative stability under both acidic and basic conditions. organic-chemistry.org This stability, combined with the reactivity of the double bond, provides a versatile handle for chemical transformations, including surface grafting.
Potential in High-Performance Functional Fluids
The physical and chemical properties endowed by the high degree of fluorination in this compound suggest its potential for use in various high-performance fluid applications.
Heat Transfer Fluids
Specialized Lubricants
Multiply alkylated cyclopentanes (MACs) are a class of synthetic hydrocarbons known for their use as high-performance lubricants, particularly in demanding environments like aerospace applications. organic-chemistry.orgwashington.edu These lubricants exhibit low volatility and good thermal stability. Although this compound is not a traditional MAC, the cyclopentane core is a shared structural feature. The extensive fluorination would likely alter its lubricating properties, potentially enhancing its chemical inertness and thermal stability, making it a candidate for specialized lubrication scenarios where conventional hydrocarbon lubricants might fail.
Dielectric Fluids
Fluorinated compounds are widely investigated for their potential as dielectric materials due to the high electronegativity of fluorine, which can lead to low polarizability and thus a low dielectric constant. researchgate.net The dielectric constant is a critical property for fluids used in electrical insulation and as coolants in electronic devices. For example, allyl alcohol has a dielectric constant of 20.6, while allyl chloride's is 8.2. The high fluorine content in this compound strongly suggests it would possess a low dielectric constant, a desirable characteristic for a dielectric fluid. The table below lists the dielectric constants of some common organic compounds for comparison.
| Compound | Dielectric Constant |
| Acetone | 20.7 |
| Benzene | 2.27 |
| Chloroform | 4.81 |
| Ethanol | 24.5 |
| Toluene | 2.38 |
| Water | 80.1 |
Data sourced from a list of dielectric constants of common solvents.
Development as a Niche Solvent in Organic Synthesis and Industrial Processes
While there is no specific data on the use of this compound as a solvent, its structure suggests potential utility in specialized applications, drawing parallels with other highly fluorinated organic compounds. Perfluorinated solvents are known for their unique properties, including high density, low surface tension, and immiscibility with both aqueous and many organic phases, which allows for their use in biphasic or multiphasic reaction systems.
The nonafluorocyclopentane (B14754882) core would impart properties typical of perfluorocarbons, such as high chemical and thermal stability, making it suitable for reactions requiring inert conditions at elevated temperatures. The presence of an allyloxy group (CH₂=CHCH₂O-), however, introduces a reactive site. This functionality could be a deliberate design feature for specific synthetic strategies. For instance, the allyl group could participate in various organic reactions, such as cross-coupling, metathesis, or addition reactions, either before or after the solvent's primary role is fulfilled.
The development of such a "functional" solvent would likely be for highly specialized, multi-step synthetic sequences where the solvent molecule is later incorporated into the final product, or acts as a scavenger for certain reagents or byproducts.
Table 1: Hypothetical Physicochemical Properties of this compound Compared to a Known Fluorinated Solvent
This table presents estimated properties for this compound based on the known properties of similar fluorinated compounds. These are not experimentally verified data.
| Property | Hypothetical this compound | Perfluoromethylcyclohexane (for comparison) |
| Molecular Formula | C₈H₃F₉O | C₇F₁₄ |
| Molecular Weight ( g/mol ) | Approx. 310 | 350.05 |
| Boiling Point (°C) | Estimated 90-110 | 76 |
| Density (g/mL) | Estimated 1.6-1.7 | 1.788 |
| Solubility in Water | Very Low | ~10 ppm |
| Key Structural Features | Perfluorinated cyclopentane ring, Ether linkage, Allyl functional group | Perfluorinated cyclohexane (B81311) ring |
Data for Perfluoromethylcyclohexane from reference wikipedia.org.
Applications in Microelectronics and Optoelectronics
In the microelectronics and optoelectronics industries, fluorinated liquids are indispensable for a variety of processes, including vapor phase soldering, thermal management (as heat transfer fluids), and precision cleaning of components. capchem.comenvirotech-europe.com Their high dielectric strength, chemical inertness, and non-flammability make them ideal for direct contact with sensitive electronic components. envirotech-europe.com
A compound like this compound could hypothetically be considered for such applications, although its utility would be nuanced. The perfluorinated portion of the molecule would provide the desired inertness and dielectric properties. However, the allyloxy group introduces a potential point of reactivity, which could be either a significant drawback or a specific design feature.
For instance, in the context of creating specialized coatings or surface modifications on electronic components, the allyl group could be used to covalently bond the molecule to a surface through polymerization or other surface-initiated reactions. This could be a method for creating thin, hydrophobic, and oleophobic fluoropolymer layers with high thermal stability.
However, for applications requiring extreme chemical inertness, such as a heat transfer fluid or a cleaning solvent for removing particulates and residues without altering the substrate, the presence of the reactive allyl group would likely make it unsuitable compared to fully saturated perfluorocarbons. agcchem.com The semiconductor industry, in particular, relies on the exceptional chemical purity and stability of the chemicals used in manufacturing processes. semi.org Therefore, any application of a functionalized fluorinated solvent like this compound would need to be in a context where its reactivity is harnessed for a specific purpose, rather than simply acting as an inert medium.
Future Research Directions and Outlook
Sustainable and Green Chemistry Approaches for Synthesis
The future synthesis of allyloxy(nonafluoro)cyclopentane and its derivatives must align with the principles of green chemistry, focusing on minimizing environmental impact and enhancing process safety and efficiency. dovepress.comresearchgate.net Traditional fluorination methods often rely on hazardous reagents like antimony trifluoride (SbF₃) and hydrogen fluoride (B91410) (HF), generating significant waste. dovepress.com Future research should pivot towards cleaner, more sustainable synthetic routes.
Key areas of investigation will include:
Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous intermediates at any given time, and potential for streamlined scale-up. bioengineer.org Research into the flow synthesis of this compound could lead to higher yields, purity, and a more sustainable manufacturing process.
Electrochemical Fluorination: This technique, which uses electricity to drive fluorination reactions, can reduce the need for hazardous chemical oxidants and fluorinating agents. cas.cnnumberanalytics.com Developing electrochemical methods for the synthesis or modification of the nonafluorocyclopentane (B14754882) ring would be a significant step towards a greener process. bioengineer.org
Biocatalysis: The use of enzymes, such as fluorinases, for the selective introduction of fluorine atoms represents a frontier in green chemistry. nih.gov While challenging, research into enzymatic pathways for the synthesis of fluorinated cyclopentane (B165970) precursors could offer unparalleled selectivity under mild, environmentally benign conditions. nih.gov
Atom Economy: Synthetic strategies should be designed to maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. cas.cn This involves exploring addition reactions and minimizing the use of protecting groups and stoichiometric reagents.
Development of New Catalytic Systems for Efficient Transformations
The allyloxy group in this compound is a gateway for a multitude of chemical transformations. Developing novel catalytic systems to efficiently and selectively modify this functional group is paramount for creating new materials and molecules with tailored properties.
Future research in this area should focus on:
Metathesis Reactions: Olefin metathesis, a powerful tool for C=C bond formation, could be employed to elaborate the allyl group. beilstein-journals.org Research into ruthenium- or molybdenum-based catalysts that are tolerant of the highly fluorinated cyclopentane ring will be crucial for synthesizing a diverse range of derivatives.
Hydrofunctionalization: The catalytic addition of various functionalities across the allyl double bond (e.g., hydrosilylation, hydroamination, hydroetherification) would provide direct access to a wide array of derivatives. The development of catalysts that can control the regioselectivity and stereoselectivity of these additions will be a key challenge.
Pauson-Khand Reaction: This reaction could enable the synthesis of novel cyclopentenone derivatives fused to the allyloxy side chain, offering a pathway to complex polycyclic structures. researcher.life
Asymmetric Catalysis: For applications requiring chiral molecules, the development of catalytic systems for asymmetric transformations of the allyl group, such as epoxidation or dihydroxylation, will be essential. This could lead to the synthesis of enantiomerically pure derivatives with specific biological or optical activities.
Exploration of Novel Derivatives and Analogues with Enhanced Properties
The true potential of this compound lies in the vast chemical space that can be explored through its derivatization. The nonafluorocyclopentane moiety imparts unique properties, and modifying the allyloxy group can fine-tune these characteristics for specific applications. youtube.comsciencedaily.com
Promising avenues for exploration include:
Polymerization: The allyl group can participate in polymerization reactions to create novel fluorinated polymers. These polymers are expected to exhibit exceptional thermal stability, chemical resistance, and low surface energy, making them candidates for advanced coatings, membranes, and specialty elastomers. nih.gov
Click Chemistry: Functionalizing the allyl group to participate in "click" reactions, such as the thiol-ene reaction or azide-alkyne cycloaddition, would provide a highly efficient and modular approach to synthesizing complex molecules and materials.
Synthesis of Bioactive Molecules: The introduction of pharmacophoric groups through the allyloxy handle could lead to the discovery of new drug candidates. The fluorinated cyclopentane ring can enhance metabolic stability and lipophilicity, properties that are often desirable in medicinal chemistry. mdpi.com
Liquid Crystals: By attaching mesogenic units to the this compound scaffold, it may be possible to design novel liquid crystalline materials with unique phase behavior and electro-optical properties.
| Derivative Class | Modification of Allyl Group | Potential Properties | Potential Applications |
|---|---|---|---|
| Fluorinated Polymers | Polymerization | High thermal stability, chemical resistance, low surface energy | Advanced coatings, specialty elastomers, membranes |
| Functionalized Ethers | Hydroetherification, Epoxidation/Ring-opening | Tunable polarity and solubility | Specialty solvents, hydraulic fluids, lubricants |
| Organosilicon Compounds | Hydrosilylation | Hydrophobicity, thermal stability | Surface modifiers, sealants, dielectric materials |
| Bioactive Conjugates | Attachment of pharmacophores | Enhanced metabolic stability, lipophilicity | Pharmaceuticals, agrochemicals |
Advanced Material Science Integration and Performance Tuning
The unique combination of a stable, electron-withdrawing fluorinated core and a modifiable side chain makes this compound an attractive building block for advanced materials. numberanalytics.com Future research will focus on integrating this compound into material architectures and fine-tuning their performance.
Key research directions include:
Fluorinated Surfaces and Coatings: Grafting this compound derivatives onto surfaces could create superhydrophobic and oleophobic coatings with applications in self-cleaning technologies, anti-fouling surfaces, and low-friction materials. numberanalytics.com
Dielectric Materials: The low polarizability of the C-F bond suggests that polymers and materials derived from this compound could have low dielectric constants, making them suitable for applications in microelectronics as insulators and substrates. nih.gov
Energy Materials: Incorporation into polymer electrolyte membranes for fuel cells or as additives in battery electrolytes could enhance thermal and chemical stability, potentially improving the performance and safety of energy storage and conversion devices. flogen.org
Metal-Organic Frameworks (MOFs): Using derivatives of this compound as organic linkers in the synthesis of MOFs could lead to materials with tailored porosity and selective adsorption properties, for instance, for the capture of specific gases or pollutants. acs.org
Synergistic Advancement of Experimental and Computational Methodologies
To accelerate the discovery and development of new materials based on this compound, a close integration of experimental and computational approaches is essential. nih.gov Computational chemistry can provide valuable insights into molecular properties and reaction mechanisms, guiding experimental efforts and reducing the need for trial-and-error synthesis. acs.orgnih.gov
Future synergistic efforts should include:
Q & A
Basic: What are the optimal synthetic routes for Allyloxy(nonafluoro)cyclopentane, and how can purity be validated?
Methodological Answer:
The synthesis typically involves coupling allyloxy precursors with perfluorinated cyclopentane derivatives. For example, allyloxy aniline intermediates can be prepared via nitro-group reduction (e.g., using hydrogenation with Pd/C) followed by nucleophilic substitution with perfluoro(trifluoromethyl)cyclopentane (CAS 1805-22-7) . Key steps include:
- Reaction Conditions : Use anhydrous solvents (e.g., THF) under nitrogen to prevent hydrolysis of fluorinated intermediates.
- Purification : Fractional distillation under reduced pressure (e.g., 40–60°C at 10 mmHg) to isolate the product.
- Purity Validation : Confirm via ¹⁹F NMR (δ -75 to -85 ppm for CF₃ groups) and GC-MS (retention time comparison with standards) .
Basic: What spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹⁹F NMR : Critical for identifying perfluoro groups; expect distinct signals for CF₃ (δ -70 to -80 ppm) and CF₂ (δ -110 to -120 ppm). Splitting patterns reveal substitution geometry .
- FTIR : Strong C-F stretches (1000–1350 cm⁻¹) and allyl C-O-C asymmetric vibrations (~1250 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS to confirm molecular ion peaks (e.g., m/z 300.045 for C₆F₁₂) and fragmentation patterns .
Advanced: How do electron-withdrawing perfluoro groups influence the compound’s reactivity in cycloaddition reactions?
Methodological Answer:
The strong electron-withdrawing nature of perfluoro groups polarizes the allyloxy moiety, enhancing its dienophile character in Diels-Alder reactions. To study this:
- Computational Modeling : Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and transition-state energies. Basis sets like 6-31G(d) are suitable for fluorinated systems .
- Experimental Validation : React with anthracene derivatives under thermal conditions (80–100°C) and monitor regioselectivity via ¹H NMR .
Advanced: How can contradictions in reported thermal stability data be resolved?
Methodological Answer:
Discrepancies may arise from differing experimental setups (e.g., oxygen presence, heating rates). A systematic approach includes:
- Controlled TGA : Perform thermogravimetric analysis under nitrogen vs. air to isolate decomposition pathways. Typical decomposition onset for perfluorocyclopentanes is >250°C .
- Kinetic Analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) and compare across studies.
- Reproducibility Checks : Standardize sample purity (≥98% by GC) and heating rates (e.g., 10°C/min) .
Advanced: What role does this compound play in synthesizing high-performance fluoropolymers?
Methodological Answer:
this compound acts as a crosslinker in fluoropolymer networks due to its allyl group’s radical reactivity. Key steps:
- Polymerization Setup : Use AIBN (1 mol%) as initiator in bulk or solution (e.g., supercritical CO₂) at 60–80°C.
- Characterization : Monitor crosslink density via DMA (storage modulus above Tg) and solvent resistance tests (e.g., immersion in acetone for 24 hours) .
- Applications : Enhanced thermal stability (Tg > 150°C) makes it suitable for aerospace coatings or fuel cell membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
